![molecular formula C14H14N4 B14631273 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline CAS No. 57437-01-1](/img/structure/B14631273.png)
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, characterized by its four methyl groups attached to the pyrazinoquinoxaline core, exhibits unique chemical properties that make it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2,3-diaminotoluene with 2,3-butanedione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete condensation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) can be employed to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic semiconductors and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, causing DNA damage and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Quinoxaline: A parent compound with a simpler structure, lacking the methyl groups.
Quinazoline: An isomeric compound with a similar ring structure but different nitrogen atom positions.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms.
Uniqueness: 2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
57437-01-1 |
|---|---|
Formule moléculaire |
C14H14N4 |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
2,3,8,9-tetramethylpyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C14H14N4/c1-7-9(3)17-13-11(15-7)5-6-12-14(13)18-10(4)8(2)16-12/h5-6H,1-4H3 |
Clé InChI |
FJZZJTBSSXBHMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C2C(=N1)C=CC3=NC(=C(N=C32)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


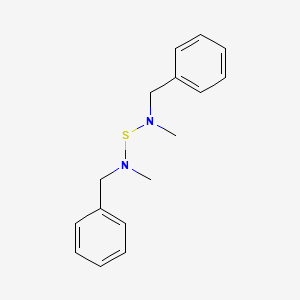
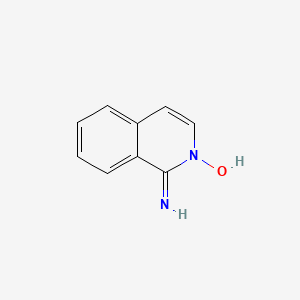
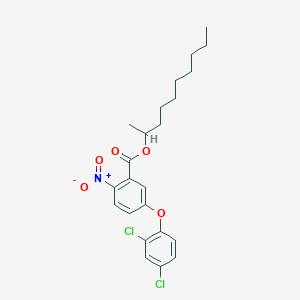
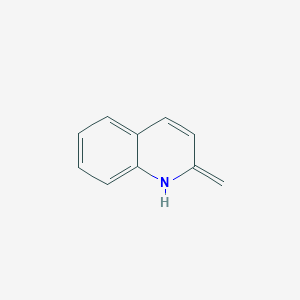
![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)



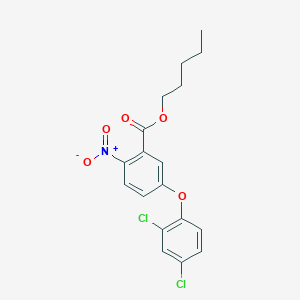


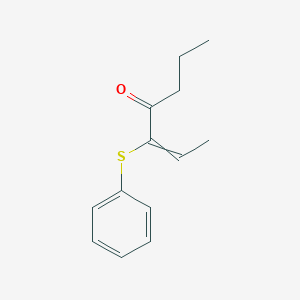
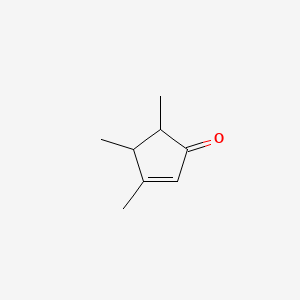
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
